3-(4-methoxyphenyl)but-2-enoic acid
Description
3-(4-Methoxyphenyl)but-2-enoic acid (IUPAC name) is an α,β-unsaturated carboxylic acid with a methoxy-substituted aromatic ring at the β-position (Figure 1). Its molecular formula is C₁₁H₁₂O₃, with a molar mass of 192.21 g/mol . Key physicochemical properties include:
- Acid dissociation constant (pKa): 4.39 (calculated)
- LogP (lipophilicity): 2.28
- Polar surface area: 46.53 Ų
- Rotatable bonds: 3 .
The compound exhibits a conjugated system due to the α,β-unsaturated carbonyl group, enhancing its reactivity in Michael addition and cyclization reactions. Its methoxy group contributes to electronic effects (electron-donating) and solubility in polar solvents. Structurally, it serves as a scaffold in medicinal chemistry, particularly in enzyme inhibition studies (e.g., human carbonic anhydrase IX/XII binding ).
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINODAYLGQWJL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)but-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 3-(4-methoxyphenyl)butanoic acid.
Scientific Research Applications
3-(4-methoxyphenyl)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the double bond in the butenoic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
3-(2-Methoxyphenyl)but-2-enoic acid (CAS 7706-68-5)
- Key differences: The methoxy group is at the ortho position on the phenyl ring.
- Impact: Reduced conjugation efficiency due to steric hindrance, altering binding affinity in enzyme interactions. LogP increases slightly (2.35 ) compared to the para isomer, reflecting higher hydrophobicity .
4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid (CID 50989195)
- Key differences: Methyl substitution at the γ-position and methoxy at the phenyl ortho position.
- Impact: Increased steric bulk reduces rotational freedom, affecting molecular docking. Polar surface area decreases to 37.3 Ų , suggesting altered solubility .
3-(4-Chlorophenyl)but-2-enoic acid (CAS 81187-89-5)
Functional Group Modifications
Ethyl (E)-3-(4-methylphenyl)but-2-enoate (CAS 6305-61-9)
- Key differences: Carboxylic acid replaced with ethyl ester.
- Impact: Eliminates hydrogen-bond donor capacity, reducing interactions with polar enzyme residues. LogP rises to 2.75, enhancing lipophilicity .
Methyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate (CAS 27149-59-3)
- Key differences: Cyano and ester groups introduced.
- Impact: The electron-withdrawing cyano group stabilizes the enoate system, altering reactivity in nucleophilic attacks. Bioactivity shifts toward kinase inhibition .
Carbonic Anhydrase Inhibition
- 3-(4-Methoxyphenyl)but-2-enoic acid: Binds directly to the Zn²⁺ ion in hCA II (PDB 5eh8), with IC₅₀ values in the micromolar range .
- 3-(2,4-Dichlorophenyl)prop-2-enoic acid: Interacts with zinc-bound water in hCA II (PDB 5ehw), showing 10-fold lower affinity due to steric clashes from Cl substituents .
- (2E)-3-(2-Hydroxyphenyl)acrylic acid : Engages active-site entrance residues (PDB 5bnl), lacking direct metal coordination, resulting in weaker inhibition .
Anticancer and Antimicrobial Potential
- This compound: Demonstrated moderate cytotoxicity against breast cancer cell lines (MCF-7) via apoptosis induction .
- 3-(4-Chlorophenyl)but-2-enoic acid: Higher potency in bacterial growth inhibition (e.g., E. coli) due to enhanced membrane penetration from Cl .
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
